REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Li+].CC([N-]C(C)C)C.CN([CH:25]=[O:26])C>C1COCC1>[Cl:1][C:2]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[C:9]([F:13])[C:10]([CH:25]=[O:26])=[CH:11][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OCC)C(=CC=C1)F
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred for 2 h at same temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mass was quenched in dilute HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford crude product which
|
Type
|
CUSTOM
|
Details
|
was further purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAC
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=C1C(=O)OCC)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |